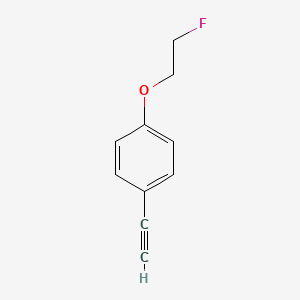
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 2-fluoro-ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(2-fluoro-ethoxy)-benzene: This intermediate can be prepared by reacting 4-hydroxybenzene with 2-fluoroethanol in the presence of a suitable catalyst such as sulfuric acid.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of 4-(2-fluoro-ethoxy)-benzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds with therapeutic properties.
Organic Synthesis: Utilized as a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-ethynyl-4-(2-fluoro-ethoxy)-benzene depends on its specific application
Binding to Enzymes: The ethynyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
Interaction with Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be compared with other similar compounds such as:
1-Ethynyl-4-methoxybenzene: Lacks the fluoro substituent, which may affect its reactivity and applications.
1-Ethynyl-4-(2-chloro-ethoxy)-benzene: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.
Uniqueness: The presence of the 2-fluoro-ethoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Propriétés
IUPAC Name |
1-ethynyl-4-(2-fluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJUMBHKRBMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














